NG,NG-Dimethylarginine dihydrochloride NG,NG-Dimethylarginine dihydrochloride NG,NG-dimethyl-L-arginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS). It is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2). ADMA levels are increased concomitant with an increase in blood pressure in Dahl salt-sensitive rats fed a high-salt diet. ADMA levels are increased in the plasma in a variety of endothelial dysfunction-related diseases, including hypertension, congestive heart failure, and end-stage renal disease.

Brand Name: Vulcanchem
CAS No.: 220805-22-1
VCID: VC20749658
InChI: InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1
SMILES: CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
Molecular Formula: C8H20Cl2N4O2
Molecular Weight: 275.17 g/mol

NG,NG-Dimethylarginine dihydrochloride

CAS No.: 220805-22-1

Cat. No.: VC20749658

Molecular Formula: C8H20Cl2N4O2

Molecular Weight: 275.17 g/mol

* For research use only. Not for human or veterinary use.

NG,NG-Dimethylarginine dihydrochloride - 220805-22-1

Specification

Description NG,NG-dimethyl-L-arginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS). It is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2). ADMA levels are increased concomitant with an increase in blood pressure in Dahl salt-sensitive rats fed a high-salt diet. ADMA levels are increased in the plasma in a variety of endothelial dysfunction-related diseases, including hypertension, congestive heart failure, and end-stage renal disease.

CAS No. 220805-22-1
Molecular Formula C8H20Cl2N4O2
Molecular Weight 275.17 g/mol
IUPAC Name (2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride
Standard InChI InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1
Standard InChI Key SYLNVYJOPZWPJI-ILKKLZGPSA-N
Isomeric SMILES CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl
SMILES CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
Canonical SMILES CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
Appearance Assay:≥98%A crystalline solid

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